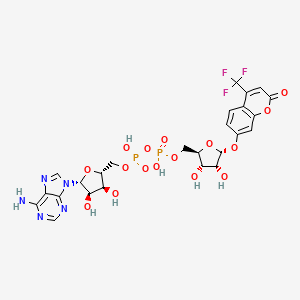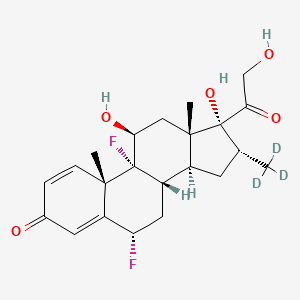
Flumethasone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flumethasone-d3 is a synthetic corticosteroid that is used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is a deuterated form of flumethasone, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can be useful in pharmacokinetic studies as it allows for the tracking of the compound in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Flumethasone-d3 involves the incorporation of deuterium atoms into the flumethasone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Deuteration: The precursor is subjected to deuteration using deuterated reagents or solvents. This step ensures the incorporation of deuterium atoms into the molecule.
Functionalization: The deuterated intermediate is then functionalized to introduce the necessary functional groups, such as hydroxyl and keto groups, to form the final this compound molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Flumethasone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroidal backbone, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Flumethasone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of corticosteroids in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune conditions.
Industry: Utilized in the development and testing of pharmaceutical formulations and products.
Mécanisme D'action
Flumethasone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to the anti-inflammatory, antipruritic, and vasoconstrictive effects of the compound. The molecular targets and pathways involved include the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation.
Comparaison Avec Des Composés Similaires
Flumethasone: The non-deuterated form of Flumethasone-d3, used for similar therapeutic purposes.
Dexamethasone: Another corticosteroid with potent anti-inflammatory properties.
Betamethasone: A corticosteroid similar to flumethasone, used in various inflammatory conditions.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for the tracking and differentiation of the compound from its non-deuterated counterparts. This can be particularly useful in research settings where precise measurement and analysis are required.
Propriétés
Formule moléculaire |
C22H28F2O5 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3 |
Clé InChI |
WXURHACBFYSXBI-SLFSQGSYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


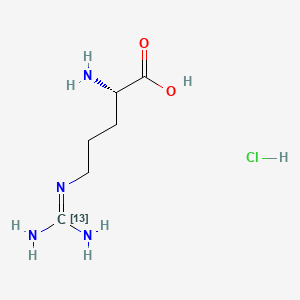
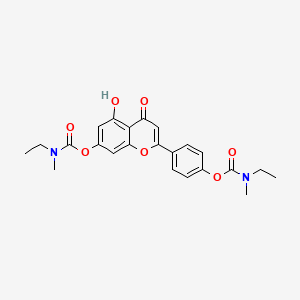
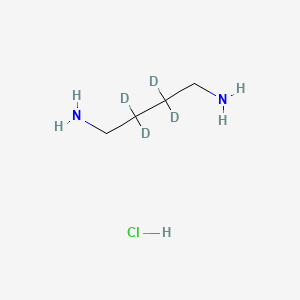

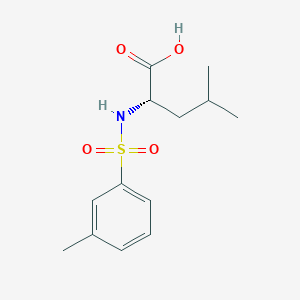
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
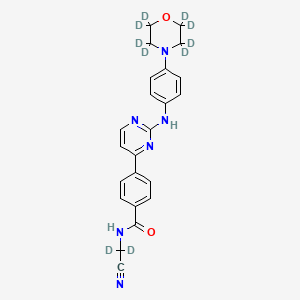
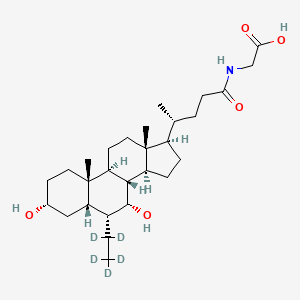


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)


